3-Chloro-5-(difluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(difluoromethyl)phenol is an organic compound with the molecular formula C7H5ClF2O. It is a colorless to pale yellow crystalline solid with a melting point of approximately 55-58°C . This compound is known for its low solubility in water but is soluble in most organic solvents such as ethers, alcohols, and ketones . It is commonly used as an antiseptic and can be found in various disinfectants and pharmaceutical preparations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for preparing 3-Chloro-5-(difluoromethyl)phenol involves the chlorination of 3-Trifluoromethylphenol. This process typically involves the substitution of one of the hydrogen atoms with a chlorine atom . The reaction conditions often include the use of chlorinating agents and appropriate solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-5-(difluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms, potentially altering its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or difluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(difluoromethyl)phenol has diverse applications in scientific research:
Wirkmechanismus
The precise mechanism of action of 3-Chloro-5-(difluoromethyl)phenol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antiseptic properties may involve the disruption of microbial cell membranes or interference with essential enzymatic processes . Further research is needed to elucidate the detailed molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-5-(trifluoromethyl)phenol
- 3-Chloro-5-(fluoromethyl)phenol
- 3-Chloro-5-(methyl)phenol
Comparison: Compared to its analogs, 3-Chloro-5-(difluoromethyl)phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1261777-16-5 |
---|---|
Molekularformel |
C7H5ClF2O |
Molekulargewicht |
178.56 g/mol |
IUPAC-Name |
3-chloro-5-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7,11H |
InChI-Schlüssel |
IQUYWTWUOCNOEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.